3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate

Good's buffer pKa comparison pH range

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate, commonly referred to as POPSO, is a zwitterionic aminosulfonic acid that belongs to the class of Good's biological buffers. It was specifically designed to provide stable pH control in the weakly alkaline range, with a pKa of 7.85 at 20°C and an effective buffering window of 7.2–8.5.

Molecular Formula C10H24N2O9S2
Molecular Weight 380.4 g/mol
Cat. No. B12061270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate
Molecular FormulaC10H24N2O9S2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O
InChIInChI=1S/C10H22N2O8S2.H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);1H2
InChIKeyVPTYCVRYPYNQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate (POPSO) Procurement Specification & Buffer Performance Profile


3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate, commonly referred to as POPSO, is a zwitterionic aminosulfonic acid that belongs to the class of Good's biological buffers [1]. It was specifically designed to provide stable pH control in the weakly alkaline range, with a pKa of 7.85 at 20°C and an effective buffering window of 7.2–8.5 [2]. Unlike earlier buffers (e.g., phosphate, Tris), POPSO was selected for high water solubility, low cell membrane permeability, minimal metal-chelating capability, and low UV/visible absorbance [1][2]. These baseline properties make it a standard candidate for biochemistry, cell biology, and analytical procedures operating near physiological pH levels.

Why Generic Piperazine Buffer Substitution Fails: Interference Profiles of POPSO vs. HEPES, HEPPSO, and PIPES


Simple pKa-based substitution among piperazine-based Good's buffers (e.g., HEPES, HEPPSO, PIPES) without considering biological interference profiles leads to erroneous experimental outcomes. While POPSO shares the core piperazine scaffold with these analogs, its distinct propyl sulfonic acid side chains alter its metal-binding kinetics, surfactant behavior, and direct effects on ion transport channels [1][2]. Direct comparisons show that POPSO markedly enhances copper uptake and toxicity in algal models, whereas HEPPSO reduces it—a difference driven by divergent metal complexation capacities, not pH [2]. Furthermore, POPSO exerts significant inhibitory activity on mitochondrial anion uniport that is absent in other zwitterionic buffers [1]. Consequently, interchanging POPSO with HEPES or HEPPSO without adjusting for these mechanistic interactions risks confounding results in metal toxicity studies, mitochondrial functional assays, and electrophysiology experiments.

Head-to-Head Quantitative Selection Guide: POPSO Hydrate vs. Leading Good's Buffer Alternatives


Proton Dissociation & Optimal pH Window for Alkaline Biochemistry

POPSO provides superior buffering capacity in the weakly alkaline region (7.4–8.5) compared to more acidic piperazine buffers like PIPES or HEPES. At 20°C, POPSO exhibits a pKa of 7.85, shifting the midpoint of its effective pH range to approximately 7.85, which is significantly higher than the pKa of HEPES (7.55) or PIPES (6.80) [1]. This higher pKa delivers stronger resistance to pH drop in biological assays trending alkaline, such as mitochondrial respiration or certain enzyme kinetics.

Good's buffer pKa comparison pH range biochemical assay

Modulation of Copper Toxicity in Marine Algae

In a controlled study on Amphidinium carterae, POPSO and HEPPSO at identical concentrations (25 × 10⁻³ M, pH 8.0) exerted opposite effects on copper bioavailability and toxicity. The experimental data demonstrated that POPSO enhanced copper uptake and toxicity, whereas HEPPSO reduced both uptake and toxicity due to its stronger copper-binding affinity [1]. This differential metal-buffer interaction directly altered the biological endpoint, independent of pH control.

metal toxicity copper uptake algal bioassay environmental toxicology

Inhibition of Mitochondrial Inner Membrane Anion Uniport

POPSO is not an inert solute in mitochondrial assays. A comparative study of zwitterionic buffers found that POPSO, along with Tricine and CAPS, produced 'marked additional inhibition' of the pH-dependent anion uniport across the inner membrane of isolated rat liver mitochondria [1]. This inhibitory effect was beyond the passive osmotic effect and was not observed with several other tested Good's buffers. Subsequent studies quantified the inhibitory potency of POPSO on chloride uniport, reporting an IC50 value of 24 mM .

mitochondrial permeability anion channel ion transport mitochondrial volume regulation

Surfactant Properties and Molecular Aggregation Behavior

Electrochemical analysis revealed that POPSO exhibits surfactant behavior and molecular aggregation at concentrations ≥10 mmol L⁻¹, which influences its proton dissociation and metal-binding properties. At 10 mmol L⁻¹ POPSO, two pKa values were resolved—pKa1 = 7.69 and pKa2 = 8.20—while at lower concentrations (2.0 mmol L⁻¹) only a single pKa2 of 7.92 was measurable due to insolubility below pH 7.0 [1]. This concentration-dependent behavior is distinct from HEPES, HEPPSO, and DIPSO, and is attributed to the symmetrical bis-propyl sulfonic acid structure of POPSO [1].

surface activity buffer aggregation electrochemical analysis copper complexation

Target Applications Where POPSO Outperforms HEPES or HEPPSO: A Procurement Decision Matrix


Marine Algal Copper Ecotoxicology Studies

When designing experiments to assess copper bioavailability or toxicity in marine phytoplankton, POPSO is the preferred buffer if the goal is to simulate a weakly complexing seawater environment that enhances free metal ion activity. As demonstrated by Vasconcelos et al., POPSO amplifies copper uptake and toxicity in A. carterae, unlike HEPPSO which artificially reduces it through stronger metal chelation [1]. This makes POPSO more suitable for conservative hazard assessment scenarios where the 'worst-case' toxic effect is desired.

Mitochondrial Anion Channel Pharmacology

For researchers characterizing the mitochondrial inner membrane anion channel (IMAC) or screening potential inhibitors of anion uniport, POPSO serves as a useful tool rather than an inert buffer. Its specific inhibitory effect (IC50 = 24 mM for chloride uniport) allows it to be used as a reference inhibitor in swelling assays, where HEPES and related buffers are ineffective [1][2]. This property enables dose-response studies and mechanistic investigations of channel regulation by amphipathic molecules.

Alkaline Biochemical Assays Requiring pH Stability Above 7.8

For enzymatic or binding reactions that operate optimally above pH 7.8 (e.g., certain oxidases, alkaline phosphatase variants), POPSO's pKa of 7.85 provides a higher buffering capacity than HEPES (pKa 7.55) or PIPES (pKa 6.80). This reduces the buffer concentration required to maintain pH stability, minimizing potential osmotic and ionic interference [1]. This is particularly advantageous in long-duration kinetic assays.

Electrochemical Analysis of Buffer–Metal Interactions

POPSO's unique surfactant properties and dual pKa behavior at higher concentrations make it a valuable model compound for studying the interplay between molecular aggregation, proton dissociation, and metal complexation in zwitterionic buffers. Researchers using potentiometric or polarographic methods can leverage POPSO's distinct aggregation-dependent speciation profiles to probe structure–activity relationships that are not replicable with HEPES or DIPSO [1].

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